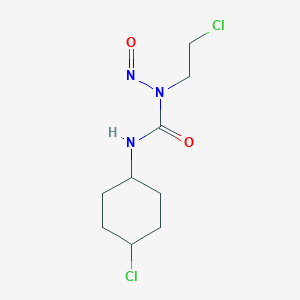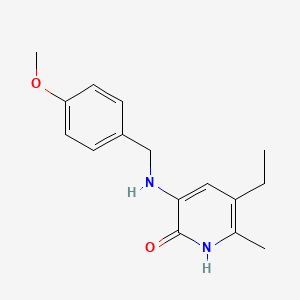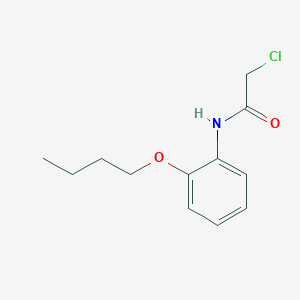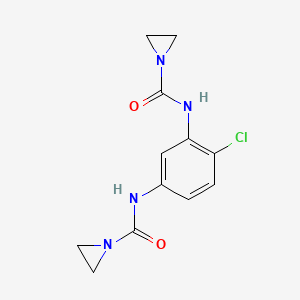
1-Aziridinecarboxamide, N,N'-(4-chloro-1,3-phenylene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aziridinecarboxamide, N,N’-(4-chloro-1,3-phenylene)bis- is an organic compound characterized by the presence of aziridine and carboxamide functional groups attached to a 4-chloro-1,3-phenylene backbone
Vorbereitungsmethoden
The synthesis of 1-Aziridinecarboxamide, N,N’-(4-chloro-1,3-phenylene)bis- typically involves the reaction of 4-chloro-1,3-phenylenediamine with aziridine-1-carboxylic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Aziridinecarboxamide, N,N’-(4-chloro-1,3-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Aziridinecarboxamide, N,N’-(4-chloro-1,3-phenylene)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with tumor cell growth and proliferation.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-Aziridinecarboxamide, N,N’-(4-chloro-1,3-phenylene)bis- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Aziridinecarboxamide, N,N’-(4-chloro-1,3-phenylene)bis- can be compared with other similar compounds, such as:
N,N’- (methylenedi-p-phenylene)bis (aziridine-1-carboxamide): This compound has a similar structure but lacks the chloro substituent, which can affect its reactivity and biological activity.
N,N’- (4-methyl-m-phenylene)-bis (aziridinecarboxamide): This compound has a methyl group instead of a chloro group, leading to differences in its chemical and biological properties.
Eigenschaften
CAS-Nummer |
64398-87-4 |
|---|---|
Molekularformel |
C12H13ClN4O2 |
Molekulargewicht |
280.71 g/mol |
IUPAC-Name |
N-[3-(aziridine-1-carbonylamino)-4-chlorophenyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C12H13ClN4O2/c13-9-2-1-8(14-11(18)16-3-4-16)7-10(9)15-12(19)17-5-6-17/h1-2,7H,3-6H2,(H,14,18)(H,15,19) |
InChI-Schlüssel |
VMCQLYMQAVANFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


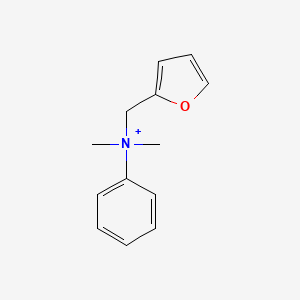
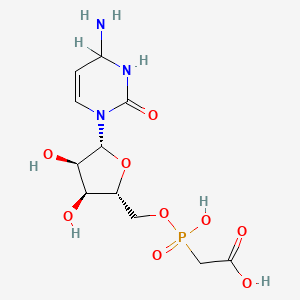
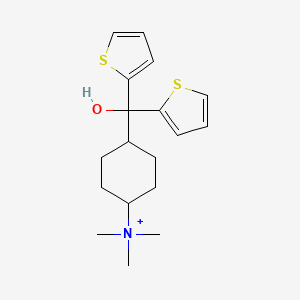
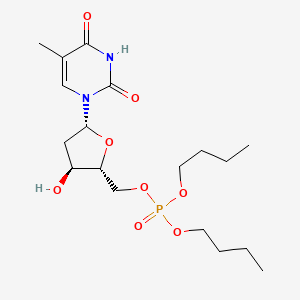
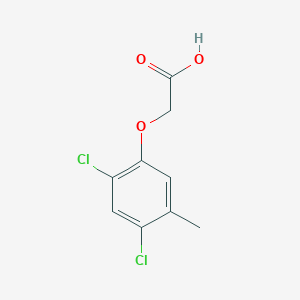

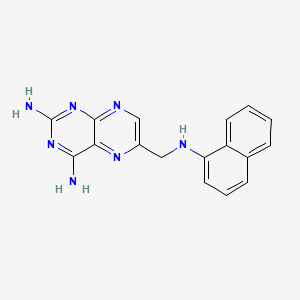
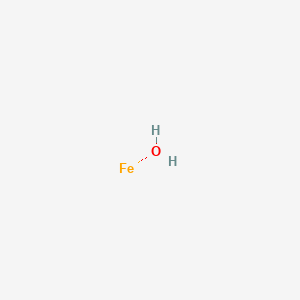
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797540.png)
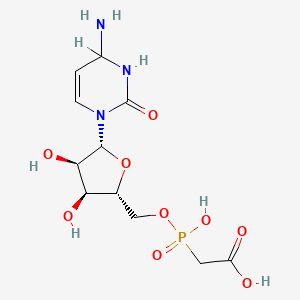
![[(1S,2R,3R)-2-(hydroxymethyl)-3-[6-(methylamino)purin-9-yl]cyclobutyl]methanol](/img/structure/B12797547.png)
